3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine
Description
3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and pyridine moieties in its structure suggests it may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
3-[5-[(dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-16(2)20(18,19)14-9-11-7-12(15-17(11)3)10-5-4-6-13-8-10/h4-8,14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYFVBPAXSYNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Dimethylsulfamoylamino Group: This step involves the reaction of the pyrazole intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyridine Ring: The final step involves the cyclization of the intermediate with a suitable pyridine precursor under conditions that promote ring closure, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the activity or function of the target. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Aminomethyl)-1-methylpyrazol-3-yl]pyridine
- 3-[5-(Hydroxymethyl)-1-methylpyrazol-3-yl]pyridine
- 3-[5-(Methylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine
Uniqueness
3-[5-[(Dimethylsulfamoylamino)methyl]-1-methylpyrazol-3-yl]pyridine is unique due to the presence of the dimethylsulfamoylamino group, which may confer distinct chemical and biological properties compared to similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
